Chemical structure of 4-piperidinesulfonamide HCl
Chemical structure of 4-piperidinesulfonamide HCl
An In-Depth Technical Guide to 4-Piperidinesulfonamide Hydrochloride: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive analysis of 4-piperidinesulfonamide hydrochloride (HCl), a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. By combining a robust piperidine scaffold with a versatile sulfonamide functional group, this molecule serves as a pivotal building block in medicinal chemistry. This document details its chemical structure, physicochemical properties, and a validated framework for its synthesis and purification. Furthermore, it outlines a complete suite of analytical techniques for structural elucidation and quality control, including NMR, IR, and Mass Spectrometry. The guide concludes with an exploration of its applications as a strategic intermediate in drug discovery, underscored by the established pharmacological importance of its constituent moieties, and provides essential safety and handling protocols for laboratory use.
Molecular Overview and Physicochemical Properties
Chemical Structure and Nomenclature
4-Piperidinesulfonamide HCl is the hydrochloride salt of piperidine-4-sulfonamide. The core structure consists of a saturated six-membered heterocycle, piperidine, substituted at the 4-position with a sulfonamide group (-SO₂NH₂). In the hydrochloride form, the secondary amine of the piperidine ring is protonated, forming a piperidinium cation, with chloride as the counter-ion. This salt form typically enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.
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IUPAC Name: piperidine-4-sulfonamide;hydrochloride
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CAS Number: 1251923-46-2[1]
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Molecular Formula: C₅H₁₃ClN₂O₂S[1]
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Molecular Weight: 200.68 g/mol [1]
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Canonical SMILES: C1CNCC(C1)S(=O)(=O)N.Cl
Physicochemical Data
The physical and chemical properties of 4-piperidinesulfonamide HCl are critical for its storage, handling, and application in synthetic chemistry.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C, sealed storage, away from moisture | [1] |
| Solubility | Soluble in water and various organic solvents | [2] |
| Stability | Stable under recommended storage conditions | [3] |
Synthesis and Purification
Retrosynthetic Analysis & Rationale
The synthesis of 4-piperidinesulfonamide HCl can be approached through several established organic chemistry transformations. A logical retrosynthetic pathway begins by disconnecting the hydrochloride salt, leading to the free base, piperidine-4-sulfonamide. The key bond disconnection is the C-S bond of the sulfonamide, suggesting a precursor such as a 4-halopiperidine or a protected 4-aminopiperidine which can be reacted with a sulfur dioxide source followed by amination. A common and reliable strategy involves the use of an N-protected piperidine derivative to prevent self-reaction of the ring nitrogen during sulfonylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions, which concurrently facilitates the formation of the final HCl salt.
Proposed Synthetic Workflow
The following diagram outlines a robust, multi-step synthesis for 4-piperidinesulfonamide HCl, designed for high yield and purity.
Caption: High-level workflow for the synthesis of 4-piperidinesulfonamide HCl.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step's success can be monitored by Thin Layer Chromatography (TLC) and the final product's identity confirmed through the analytical methods described in Section 3.
Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate
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To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (3.0 eq).[4]
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Stir the mixture at room temperature overnight.
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Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0°C.
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Quench the reaction by adding water and concentrate under reduced pressure to remove methanol.
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Extract the aqueous residue with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product, which can be used without further purification.
Step 2: Synthesis of tert-butyl 4-(sulfamoyl)piperidine-1-carboxylate
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Dissolve the product from Step 1 in an appropriate solvent like DCM.
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Cool the solution to 0°C and add triethylamine (TEA) (2.1 eq) to act as a base.
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Add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise, maintaining the temperature at 0°C.
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After the addition is complete, stir the reaction for 1-2 hours at 0°C.
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Quench the reaction by slowly adding aqueous ammonium hydroxide (NH₄OH) and stir vigorously for 1 hour.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected sulfonamide. Purify by column chromatography if necessary.
Step 3: Synthesis of 4-piperidinesulfonamide HCl
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Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent such as ethyl acetate or methanol.
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Add a solution of hydrochloric acid in 1,4-dioxane (typically 4M, 3-5 eq) dropwise at 0°C.
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Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
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The product will precipitate out of the solution. Collect the solid by filtration.
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Wash the solid with cold diethyl ether to remove any non-polar impurities.
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Dry the final product under vacuum to yield 4-piperidinesulfonamide HCl as a white solid.
Spectroscopic and Analytical Characterization
Rationale for Analytical Techniques
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 4-piperidinesulfonamide HCl.
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NMR Spectroscopy (¹H and ¹³C): Provides definitive information about the carbon-hydrogen framework, confirming the connectivity of atoms and the successful formation of the piperidinium salt.
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Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as N-H, S=O, and C-H bonds, confirming the presence of the sulfonamide and the piperidinium ion.[5]
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Mass Spectrometry (MS): Determines the molecular weight of the free base and provides fragmentation patterns that further support the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show a broad singlet for the two protons on the sulfonamide nitrogen (-SO₂NH₂ ). The piperidine ring protons will appear as complex multiplets in the aliphatic region. The protonated amine of the piperidinium ring (-NH₂ ⁺-) will likely appear as a broad signal. Protons alpha to the nitrogen will be deshielded and shifted downfield compared to those in the free base.
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¹³C NMR: The spectrum will show distinct signals for the four unique carbons in the piperidine ring. The carbon atom attached to the sulfonamide group (C4) will be shifted downfield due to the electron-withdrawing effect of the sulfonyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides a molecular fingerprint. Key absorptions are predicted below.
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |
| N-H Stretch (Sulfonamide) | 3400-3200 (two bands) | Asymmetric and symmetric stretching of the primary amine. |
| N⁺-H Stretch (Piperidinium) | 2700-2250 (broad) | Stretching of the protonated amine, characteristic of amine salts.[6] |
| C-H Stretch (Aliphatic) | 3000-2850 | C-H stretching vibrations of the piperidine ring.[5] |
| S=O Stretch (Sulfonamide) | 1350-1310 and 1160-1120 | Asymmetric and symmetric stretching of the sulfonyl group.[7] |
Mass Spectrometry (MS)
Using a technique like Electrospray Ionization (ESI), the mass spectrum would be acquired in positive ion mode. The expected observation is the molecular ion of the free base [M+H]⁺.
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Expected [M+H]⁺ for C₅H₁₂N₂O₂S: m/z 165.06
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Key Fragmentation Patterns: Common fragmentation pathways include the loss of SO₂ (64 Da) and cleavage of the piperidine ring, providing further structural confirmation.
Analytical Confirmation Workflow
Caption: Workflow for the analytical confirmation of 4-piperidinesulfonamide HCl.
Significance in Medicinal Chemistry and Drug Development
The Piperidine and Sulfonamide Moieties as Privileged Scaffolds
The combination of the piperidine ring and the sulfonamide group makes 4-piperidinesulfonamide HCl a highly valuable starting material.
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Piperidine: This heterocycle is a cornerstone in drug design, present in numerous FDA-approved drugs.[8] Its saturated, non-aromatic nature provides a three-dimensional scaffold that can effectively orient substituents to interact with biological targets. It is found in drugs across various therapeutic areas, including oncology, virology, and neurology.[8]
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Sulfonamide: Since the discovery of prontosil, the sulfonamide functional group has been a mainstay in medicinal chemistry.[9] It is a versatile hydrogen bond donor and acceptor and can act as a transition-state mimetic. Its applications extend far beyond antibacterial agents to include anticancer, anti-inflammatory, and antiviral therapies.[9][10]
Potential as a Synthetic Building Block
4-Piperidinesulfonamide HCl is an ideal building block for creating compound libraries for high-throughput screening. The sulfonamide nitrogen can be alkylated or acylated, and while not demonstrated here, the piperidine nitrogen of the free base could be functionalized to introduce a wide range of substituents, allowing for systematic exploration of the chemical space around the core scaffold.
Illustrative Mechanism of Action: Sulfonamide Inhibition of Dihydropteroate Synthase (DHPS)
To illustrate the potential biological role of molecules derived from this scaffold, the classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS). This enzyme is crucial for folic acid synthesis in bacteria. Sulfonamides act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA).
Caption: Competitive inhibition of DHPS by a sulfonamide drug.
Safety, Handling, and Storage
Hazard Identification
Based on available safety data, the compound presents the following hazards:
| GHS Classification | Hazard Statement | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| STOT SE (Category 3) | H335: May cause respiratory irritation | Warning |
Source:[1]
Recommended Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
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Personal Protective Equipment:
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Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
Storage and Stability
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Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The recommended storage temperature is 2-8°C.[1]
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Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11]
Conclusion
4-Piperidinesulfonamide hydrochloride is a well-defined chemical entity with significant potential as a scaffold and building block in modern drug discovery. Its synthesis is achievable through standard organic methodologies, and its structure can be rigorously confirmed with a suite of common analytical techniques. The convergence of the pharmacologically privileged piperidine and sulfonamide moieties makes it a compound of high interest for researchers and scientists aiming to develop novel therapeutics. Proper adherence to safety and handling protocols is essential for its use in a research setting.
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